

Darifenacin hydrobromide potential genotoxic impurities

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Compound of Interest

Compound Name: *Darifenacin Impurity*

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An In-Depth Technical Guide to the Identification, Assessment, and Control of Potential Genotoxic Impurities in Darifenacin Hydrobromide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the management of potential genotoxic impurities (PGIs) in darifenacin hydrobromide. Darifenacin, a potent M3 muscarinic receptor antagonist for treating overactive bladder, requires stringent impurity control to ensure patient safety.^{[1][2]} This document delineates the origins of such impurities from synthetic and degradation pathways, outlines a risk assessment strategy grounded in the ICH M7 guideline, and details robust analytical methodologies for their detection and quantification at trace levels. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for ensuring the quality and safety of darifenacin hydrobromide.

Introduction: The Imperative for Genotoxic Impurity Control

Genotoxic impurities (GTIs) are a class of compounds that have the potential to damage DNA, leading to mutations and possibly carcinogenesis.^[3] Due to the significant risk they pose to human health, even at trace levels, regulatory bodies worldwide, guided by frameworks like the

International Council for Harmonisation (ICH) M7 guideline, mandate their strict control in active pharmaceutical ingredients (APIs).[4][5][6][7]

Darifenacin hydrobromide's complex multi-step synthesis and potential for degradation necessitate a thorough evaluation of potential impurities.[8][9][10] The control strategy is not merely about final product testing but involves a holistic understanding of the entire manufacturing process, from starting materials to storage conditions.[11] This guide provides the scientific rationale and practical workflows to achieve this control.

Genesis of Impurities: Synthetic and Degradative Pathways

Understanding the potential sources of impurities is the foundational step in any control strategy. For darifenacin, these can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

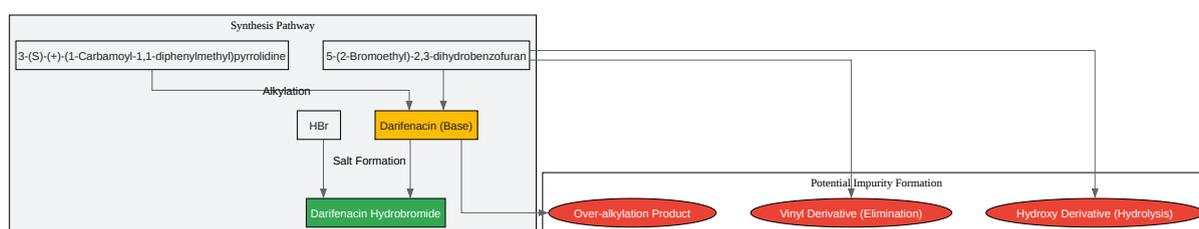
Impurities can be introduced from starting materials or formed as by-products during the synthetic process.[3][11] The synthesis of darifenacin involves several key reactions where impurities can arise. For example, one common route involves the alkylation of a pyrrolidine derivative with 5-(2-bromoethyl)-2,3-dihydrobenzofuran.[8]

Key process-related impurities reported during the large-scale synthesis of darifenacin hydrobromide include:

- Darifenacin Acid: Likely resulting from hydrolysis of a nitrile or amide precursor.
- Darifenacin Desnitrile: An intermediate or by-product from an incomplete reaction.
- Darifenacin Vinyl Phenol: Formed via an elimination reaction of the bromoethyl intermediate. [8]
- Darifenacin Ether: An impurity whose formation pathway is also linked to the synthesis process.[1]

- Over-alkylation Products: The reaction of darifenacin with the alkylating agent can sometimes proceed to a second stage, producing a di-substituted impurity.[8]

The following diagram illustrates a generalized synthetic pathway and highlights the potential points of impurity formation.



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Caption: Generalized darifenacin synthesis and key impurity formation points.

Degradation Products

Forced degradation studies are essential to identify impurities that may form during storage. Darifenacin has been found to be susceptible to acid/base hydrolysis and oxidative conditions. [12][13]

- Acid/Base Hydrolysis: Studies show that darifenacin is unstable under both acidic and basic stress conditions, leading to the formation of degradation products.[12]

- Oxidative Degradation: The drug substance is particularly susceptible to oxidation.[13] A major degradant identified under oxidative stress is the N-oxide of darifenacin: 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C).[13]

Table 1: Summary of Known Darifenacin Impurities

Impurity Name/Identifier	Source	Potential Genotoxic Alert
Darifenacin Acid[1]	Process-Related	Unlikely
Darifenacin Desnitrile[1]	Process-Related	Unlikely
Darifenacin Vinyl Phenol[1][8]	Process-Related	Possible (Michael acceptor)
Darifenacin Ether[1]	Process-Related	Unlikely
Over-alkylation Product (Substance X)[8]	Process-Related	Unlikely
Darifenacin N-oxide (Imp-C) [13]	Degradation	Possible (N-oxide)
2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A)[13]	Process-Related	Unlikely
2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B)[13]	Process-Related	Unlikely

Hazard Assessment and Risk Characterization: An ICH M7-Guided Approach

Once potential impurities are identified, their genotoxic risk must be assessed. The ICH M7 guideline provides a structured framework for this evaluation.[14]

In Silico (Q)SAR Analysis

The first step in the hazard assessment for any uncharacterized impurity is an in silico analysis using two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies: one expert rule-based and one statistical-based.[15][16][17]

- Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts (toxicophores) known to be associated with genotoxicity.
- Statistical-Based Systems (e.g., Sarah Nexus): These models use statistical algorithms trained on large datasets of known genotoxic and non-genotoxic compounds to predict the probability of a new compound being mutagenic.[18]

A positive result from either system classifies the impurity as a potential genotoxic concern, requiring further action.[19]

ICH M7 Classification

Based on the in silico assessment and any available experimental data (e.g., an Ames test), impurities are categorized into one of five classes.[14]

Table 2: ICH M7 Classification of Mutagenic Impurities

Class	Description	Recommended Action
Class 1	Known mutagenic carcinogens.	Control at or below a compound-specific acceptable limit.
Class 2	Known mutagens (e.g., Ames positive) with unknown carcinogenic potential.	Control at or below the Threshold of Toxicological Concern (TTC).
Class 3	Contain a structural alert for mutagenicity, but with no or insufficient data to confirm.	Control at or below the TTC, or conduct an Ames test. If negative, treat as Class 5.
Class 4	Contain a structural alert that is shared with the API or related compounds that have been tested and are non-mutagenic.	Treat as a non-mutagenic impurity.
Class 5	No structural alerts, or a structural alert with insufficient evidence to support it.	Treat as a non-mutagenic impurity.

Source: Adapted from ICH M7 Guideline[4][5]

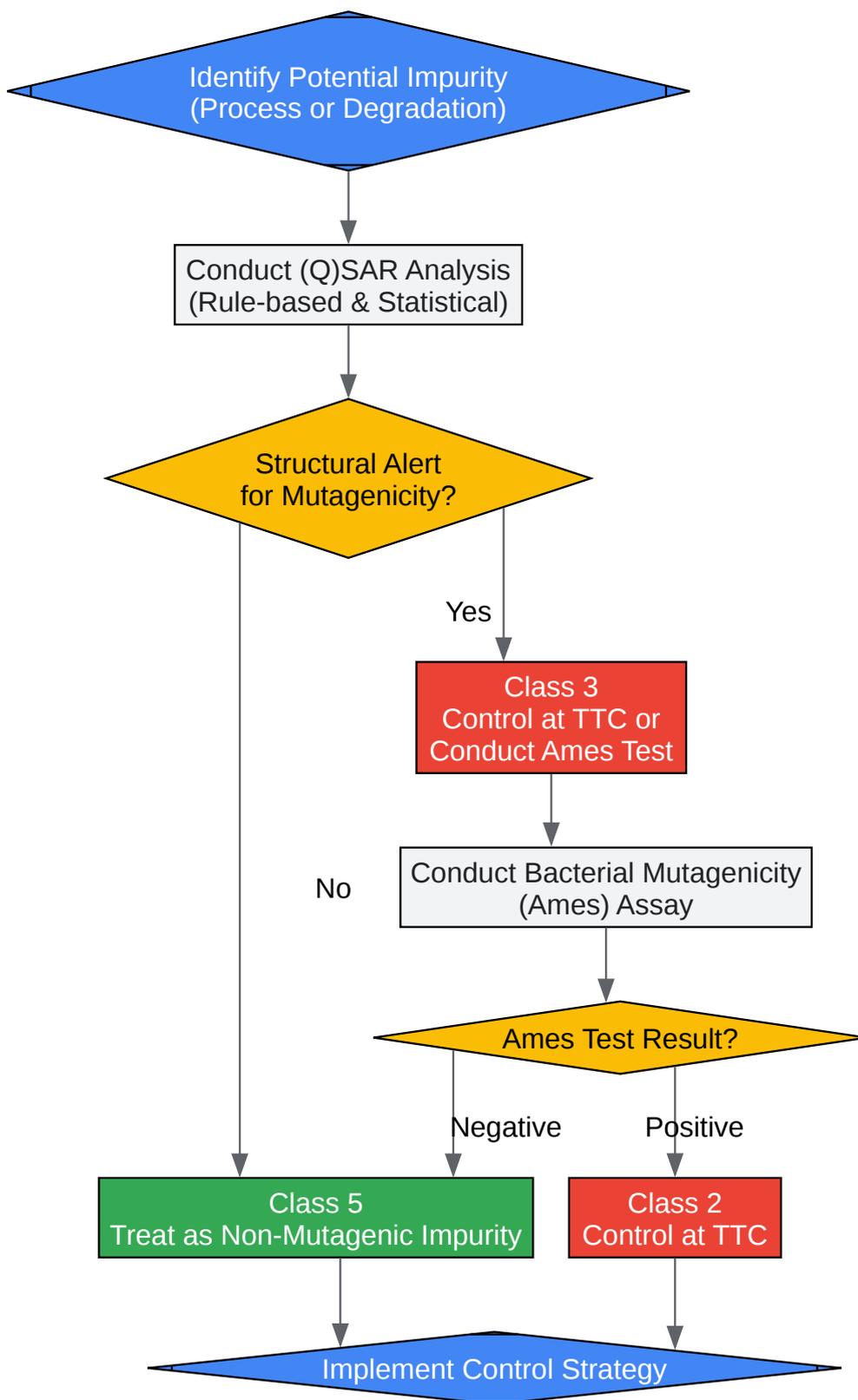
The Threshold of Toxicological Concern (TTC)

For most pharmaceuticals intended for long-term use, a Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day is considered a negligible risk for a mutagenic impurity.[4] This value is used to calculate the acceptable concentration limit (in ppm) for any Class 2 or Class 3 impurity based on the maximum daily dose of the drug.

$$\text{Limit (ppm)} = (\text{TTC } [\mu\text{g/day}]) / (\text{Maximum Daily Dose } [\text{g/day}])$$

For darifenacin, with a maximum dose of 15 mg/day, the control limit for a PGI would be exceptionally low, demanding highly sensitive analytical methods.

The following diagram outlines the comprehensive risk assessment workflow.



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Caption: ICH M7-based workflow for genotoxic impurity risk assessment.

Analytical Methodologies for Trace-Level Quantification

Controlling PGIs at TTC levels requires highly sensitive and specific analytical methods.[20] Chromatographic techniques coupled with mass spectrometry are the instruments of choice for this challenge.[21][22][23][24]

Technique Selection

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most versatile and common technique. It offers excellent selectivity and sensitivity for a wide range of non-volatile and semi-volatile impurities.[21][25]
- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile impurities. Headspace GC-MS is particularly useful for residual solvents or volatile reagents that may be genotoxic. [21][22]

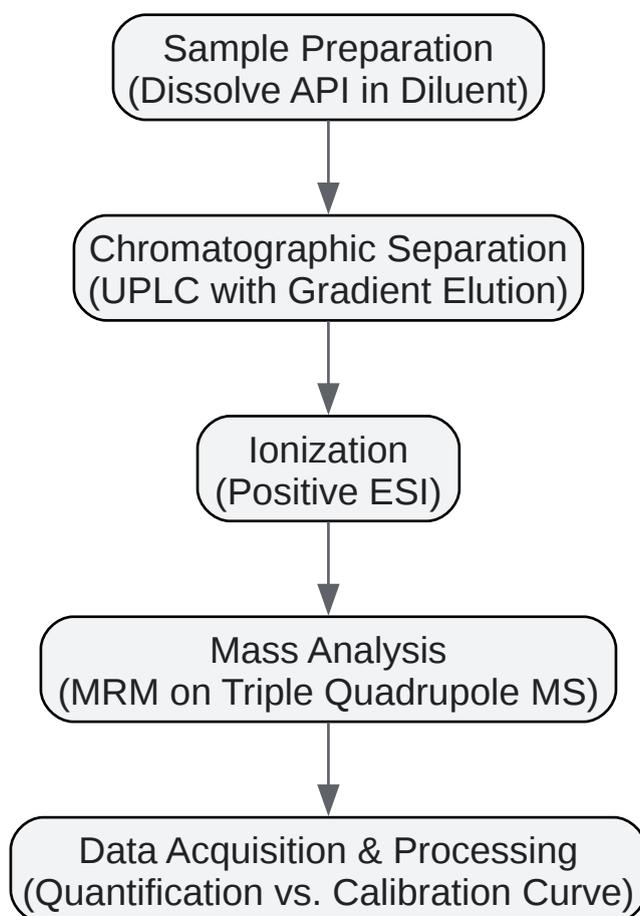
The choice of technique depends on the physicochemical properties of the target impurity. For most potential darifenacin impurities, which are relatively large and non-volatile, LC-MS/MS is the preferred approach.

Protocol: UPLC-MS/MS Method for a Hypothetical PGI

This section provides a self-validating, step-by-step protocol for the quantification of a hypothetical PGI in darifenacin hydrobromide, such as an alkylating agent from a starting material.

Objective: To develop and validate a sensitive UPLC-MS/MS method for the quantification of a potential genotoxic impurity (PGI-X) in Darifenacin Hydrobromide API at a limit corresponding to the 1.5 μ g/day TTC.

Workflow Diagram:



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Caption: High-level workflow for UPLC-MS/MS analysis of a PGI.

Step-by-Step Methodology:

- Materials and Reagents:
 - Darifenacin Hydrobromide API.
 - PGI-X reference standard.
 - Acetonitrile (LC-MS grade).
 - Methanol (LC-MS grade).
 - Formic acid (LC-MS grade).

- Ultrapure water.
- Instrumentation:
 - UPLC System (e.g., Waters ACQUITY, Agilent 1290).
 - Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher).
 - Analytical column: C18, 1.7 μm , 2.1 x 50 mm. Causality: A sub-2 μm particle C18 column is chosen for high resolution and fast analysis times, suitable for separating the PGI from the high-concentration API matrix.
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions. Causality: A gradient is essential to elute the PGI at a different retention time from the darifenacin peak, preventing ion suppression.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μL .
- Mass Spectrometer Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive. Causality: Positive mode is selected because amine functionalities on darifenacin and many potential impurities are readily protonated.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both PGI-X and an internal standard (if used) to ensure maximum specificity and sensitivity. For

PGI-X, this involves infusing the standard to find the parent ion $[M+H]^+$ and the most stable fragment ions.

- Preparation of Solutions:
 - Standard Stock Solution (100 $\mu\text{g}/\text{mL}$): Accurately weigh and dissolve the PGI-X reference standard in methanol.
 - Calibration Standards: Prepare a series of dilutions from the stock solution in the chosen diluent (e.g., 50:50 Water:Acetonitrile) to cover a range from the Limit of Quantification (LOQ) to ~150% of the specification limit.
 - Sample Solution (10 mg/mL): Accurately weigh 100 mg of Darifenacin Hydrobromide API and dissolve in 10 mL of diluent. Causality: A high sample concentration is required to achieve the necessary sensitivity for trace-level impurity detection.
- Method Validation:
 - The protocol's integrity is confirmed through rigorous validation according to ICH Q2(R1) guidelines.

Table 3: Key Validation Parameters for the PGI Analytical Method

Parameter	Purpose	Acceptance Criteria
Specificity	To ensure the method can unequivocally assess the analyte in the presence of the API and other impurities.	No interference at the retention time of the PGI.
Limit of Detection (LOD)	The lowest amount of analyte that can be detected.	Signal-to-Noise ratio ≥ 3 .
Limit of Quantification (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio ≥ 10 . LOQ must be below the control limit (e.g., TTC-derived limit).
Linearity	To demonstrate a proportional relationship between concentration and instrument response.	Correlation coefficient (r^2) ≥ 0.99 .
Accuracy	To assess the closeness of the test results to the true value.	Recovery of spiked samples typically within 80-120%.
Precision (Repeatability & Intermediate)	To measure the variability of results under the same and different conditions (day, analyst, etc.).	Relative Standard Deviation (RSD) typically $\leq 15\%$ at the LOQ.
Solution Stability	To confirm the analyte is stable in the prepared solution for the duration of the analysis.	Recovery within $\pm 10\%$ of the initial value.

Conclusion

The control of potential genotoxic impurities in darifenacin hydrobromide is a critical aspect of ensuring its safety and quality. This requires a scientifically sound, risk-based approach as outlined by the ICH M7 guideline. The process begins with a deep understanding of the synthetic and degradation pathways to identify potential impurities. This is followed by a rigorous hazard assessment using in silico tools and, if necessary, experimental testing to classify the risk. Finally, highly sensitive and specific analytical methods, such as UPLC-

MS/MS, must be developed and validated to control any identified PGIs at their designated safe limits. By adhering to this comprehensive framework, pharmaceutical manufacturers can confidently manage the risks associated with genotoxic impurities and deliver a safe and effective product to patients.

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